1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carbonyl}isoquinoline
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Overview
Description
1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carbonyl}isoquinoline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and an isoquinoline moiety
Preparation Methods
The synthesis of 1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carbonyl}isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under mild conditions.
Introduction of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Coupling with isoquinoline: The final step involves coupling the piperidine-oxadiazole intermediate with an isoquinoline derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carbonyl}isoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carbonyl}isoquinoline is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The oxadiazole ring may play a role in binding to metal ions or other biomolecules, while the piperidine and isoquinoline moieties may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carbonyl}isoquinoline can be compared with other compounds that contain similar functional groups:
1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carbonyl}quinoline: Similar structure but with a quinoline moiety instead of isoquinoline.
1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carbonyl}benzene: Similar structure but with a benzene ring instead of isoquinoline.
The uniqueness of this compound lies in its combination of the oxadiazole, piperidine, and isoquinoline moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
isoquinolin-1-yl-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H20N4O3/c1-25-12-16-21-18(26-22-16)15-8-4-5-11-23(15)19(24)17-14-7-3-2-6-13(14)9-10-20-17/h2-3,6-7,9-10,15H,4-5,8,11-12H2,1H3 |
InChI Key |
MSCXSTRNZMWRRI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=N1)C2CCCCN2C(=O)C3=NC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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